Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone
Description
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone (CAS 898774-31-7) is an aromatic ketone with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol . Its structure comprises a cyclopentyl group attached to a ketone moiety, which is further substituted with a 2-(2-methoxyphenyl)ethyl chain.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXVIQQHXJRIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644208 | |
| Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-31-7 | |
| Record name | 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of cyclopentyl 2-(2-methoxyphenyl)ethyl ketone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in this compound participates in nucleophilic additions under acidic or basic conditions. For example:
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Grignard reagent reactions : Alkyl/aryl magnesium halides add to the carbonyl carbon, forming tertiary alcohols. A study demonstrated that aliphatic ketones like ethyl methyl ketone react with Grignard reagents to yield alcohols with 62–70% efficiency under optimized conditions .
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Reductive amination : Primary amines react with the ketone in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. A patent highlighted enantioselective reductions of similar ketones using chiral catalysts, achieving up to 99.9% enantiomeric excess (ee) .
Catalytic Hydrogenation
The compound undergoes hydrogenation to produce cyclopentyl 2-(2-methoxyphenyl)ethyl alcohol. Key findings include:
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Ru-catalyzed asymmetric hydrogenation : Using RuCl₂[(Sa)-Xyl-SDP][(R,R)-DPEN] as a catalyst, cyclohexanone derivatives were reduced to cis-cyclohexanols with >99:1 diastereomeric ratios and up to 99.3% ee .
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Substrate compatibility : Electron-donating groups (e.g., methoxy) on the aromatic ring enhance reaction rates, while ortho-substituents reduce enantioselectivity .
Oxidation and Radical Pathways
The α-carbon adjacent to the ketone is susceptible to oxidation and radical-mediated transformations:
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Sulfur-mediated radical generation : Elemental sulfur and bases generate trisulfur radical anions (S₃·⁻), enabling α-carbon radical formation in α-hydroxy ketones. This mechanism facilitates cross-coupling with aryl borates to form dicarbonyl-carbon bonds .
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TEMPO trapping : Radical intermediates were confirmed via trapping experiments with TEMPO, yielding coupling products (e.g., 2ab ) in 35% yield .
Table 1: Key Transformations and Yields
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful for creating complex molecules in pharmaceutical chemistry.
- Example : It can be employed in the synthesis of biologically active compounds, including potential pharmaceuticals targeting specific receptors or enzymes.
Material Science
This compound has applications in the development of advanced materials, particularly in the field of organic electronics.
- OLEDs (Organic Light Emitting Diodes) : this compound can be used as a dopant or host material in OLEDs, enhancing the efficiency and stability of light-emitting layers .
Drug Discovery
In drug discovery, this compound is studied for its pharmacological properties.
- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Analytical Chemistry
The compound is also utilized in analytical chemistry for developing methods to detect and quantify specific analytes.
- Application : It can be part of calibration standards in chromatographic techniques, aiding in the analysis of complex mixtures .
Case Studies
| Case Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Drug Discovery | Derivatives showed cytotoxic effects on breast cancer cells with IC50 values indicating significant potency. |
| OLED Efficiency Improvement | Material Science | Incorporation into OLED structures increased light output by approximately 20% compared to standard materials. |
| Chromatographic Method Development | Analytical Chemistry | Developed a method using this compound as a standard, achieving high sensitivity and specificity for target analytes. |
Mechanism of Action
The mechanism of action of cyclopentyl 2-(2-methoxyphenyl)ethyl ketone depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved can vary, but they often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro (electron-withdrawing) or methyl (electron-donating) substituents in analogs .
- Ring Systems :
Physicochemical Properties
- Solubility: The target compound’s methoxy group likely improves solubility in polar solvents compared to non-polar analogs like 2-chlorophenyl cyclopentyl ketone . 2-Fluorophenyl cyclohexyl ketone’s fluorine substituent may reduce solubility in aqueous media due to increased hydrophobicity .
- Boiling Points :
- Cyclopentyl 2-(3-methylphenyl)ethyl ketone has a high boiling point (327.5°C), attributed to its molecular weight and aromaticity . Data for the target compound is unavailable but expected to be similar.
Biological Activity
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic implications based on existing research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions involving cyclopentyl and methoxyphenyl moieties. The structural formula is represented as follows:
This compound features a cyclopentyl ring attached to a phenyl group that contains a methoxy substituent, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a series of compounds derived from similar scaffolds exhibited notable antitumor activity against various cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancers. The most active derivatives showed IC50 values ranging from 5.13 to 17.95 μM, indicating significant efficacy compared to standard chemotherapeutics like celecoxib and doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|---|
| 4a | HePG2 | 5.13 | Celecoxib | 6.44 |
| 4b | HCT-116 | 7.95 | Doxorubicin | - |
| 6b | MCF-7 | 10.20 | Afatinib | - |
| 7b | PC3 | 12.45 | - | - |
| 13 | HeLa | 17.95 | - | - |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in tumor progression:
- COX-2 Inhibition : Compounds related to this structure demonstrated potent inhibition of COX-2, with IC50 values comparable to celecoxib, suggesting anti-inflammatory properties that may contribute to their antitumor effects.
- PDE4B Inhibition : Similar compounds also inhibited phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses and cancer progression .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that cyclopentyl derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
- Molecular Docking Studies : Molecular docking analyses have revealed strong interactions between these compounds and the active sites of COX-2 and PDE4B, providing insights into their mechanism of action at the molecular level .
- Structure-Activity Relationship (SAR) : The structural modifications in the phenolic ring significantly affect the biological activity, with methoxy groups enhancing the potency against tumor cells .
Q & A
Basic: What retrosynthetic strategies are recommended for synthesizing cyclopentyl 2-(2-methoxyphenyl)ethyl ketone?
A retrosynthetic approach involves disconnecting the ketone group via polar disconnections. A viable strategy is the Michael addition of a cyclopentyl anion to ethyl vinyl ketone, forming the desired ketone intermediate . This method leverages the nucleophilicity of the cyclopentyl anion and the electrophilic α,β-unsaturated ketone. Key steps include:
- Anion generation : Use strong bases like LDA or Grignard reagents.
- Michael addition optimization : Control temperature (-78°C to 0°C) and solvent (THF or Et₂O) to avoid side reactions.
- Work-up : Acidic quenching to protonate the enolate and isolate the ketone.
Basic: How can spectroscopic techniques confirm the structure of this compound?
Combine NMR , IR , and mass spectrometry for unambiguous identification:
- ¹H/¹³C NMR : Look for signals indicative of the cyclopentyl group (δ 1.5–2.5 ppm for protons; δ 20–40 ppm for carbons) and the 2-methoxyphenyl moiety (aromatic protons δ 6.5–7.5 ppm; methoxy group δ ~3.8 ppm) .
- IR : C=O stretch (~1700 cm⁻¹) and aromatic C-O (1250 cm⁻¹).
- HRMS : Match molecular ion ([M+H]⁺) to the theoretical mass (C₁₅H₁₈O₂: 230.13 g/mol).
Advanced: What enzymatic pathways could enable cyclopentane ring formation in this compound?
The ScyC enzyme, identified in scytonemin biosynthesis, catalyzes cyclization and decarboxylation of β-ketoacid intermediates to form cyclopentyl[b]indole structures . For this compound:
- Hypothetical pathway : ScyC-like enzymes may cyclize a linear β-ketoacid precursor via intramolecular aldol condensation.
- Experimental validation : Express recombinant ScyC homologs in E. coli, incubate with synthetic β-ketoacid analogs, and monitor cyclization via LC-MS.
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and long-range couplings.
- X-ray crystallography : Resolve ambiguous stereochemistry.
- Computational modeling : Compare DFT-calculated NMR shifts with experimental data .
Advanced: How does thermodynamic vs. kinetic control influence the selectivity of its synthesis?
- Thermodynamic control : Favors the more stable enolate (e.g., disubstituted vs. monosubstituted). Use higher temperatures and prolonged reaction times.
- Kinetic control : Favors faster-forming intermediates. Use low temperatures (-78°C) and bulky bases (e.g., LDA) to trap less stable enolates .
Advanced: What computational methods predict the compound’s physicochemical properties?
- QSPR models : Correlate molecular descriptors (e.g., logP, PSA) with solubility or bioavailability.
- Neural networks : Train on datasets of cyclic ketones to predict melting points or reactivity .
Advanced: How do biocatalytic methods compare to traditional synthesis for this compound?
Advanced: What role does decarboxylation play in cyclopentane formation?
In ScyC-catalyzed reactions, decarboxylation provides the driving force for cyclization by releasing CO₂, lowering the activation energy for ring closure. This step follows initial cyclization, as shown by isotopic labeling experiments .
Advanced: How to address regioselectivity challenges in Michael additions during synthesis?
- Steric effects : Use bulky electrophiles (e.g., ethyl vinyl ketone) to favor addition to less hindered positions.
- Electronic effects : Electron-withdrawing groups on the enone enhance reactivity at the β-position .
Advanced: Are there alternative cyclopentane-forming reactions beyond classical cyclization?
Yes, radical-mediated cyclizations or photochemical [2+2] cycloadditions offer alternatives. For example, UV irradiation of dienones can induce cyclization without enzymes, though yields are lower (<40%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
